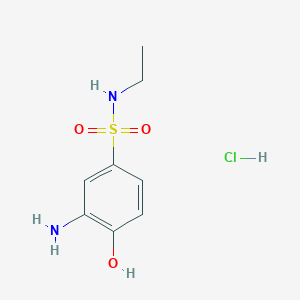

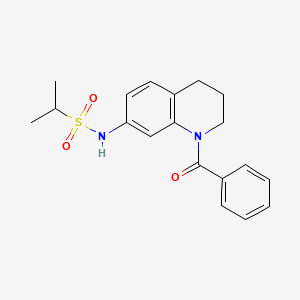

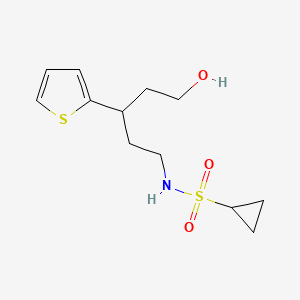

![molecular formula C18H20N2O6S2 B2943879 N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-68-4](/img/structure/B2943879.png)

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, also known as NSC745887, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential use in cancer treatment, specifically targeting the mTOR signaling pathway.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide and its derivatives have been studied for their inhibitory activities against carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition across several CA isoenzymes, including hCA I, II, IV, and XII. This research highlights the potential of these sulfonamide inhibitors in treating conditions associated with dysregulated CA activity, such as glaucoma, epilepsy, and certain types of cancer (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Prodrug Development

Investigations into N-acyl derivatives of model sulfonamides, including those structurally related to N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, have provided insights into their potential as prodrug forms. These derivatives offer enhanced water solubility and adequate lipophilicity, crucial for the effective delivery of sulfonamide-containing drugs, notably carbonic anhydrase inhibitors (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).

Antimicrobial Activity

The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a close relative of N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, against both standard and multi-resistant strains of bacteria and fungi, showcases its potential in addressing antibiotic resistance. These findings suggest the compound's efficacy in enhancing the activity of other antibiotics, particularly against resistant strains of Pseudomonas aeruginosa (M. A. Oliveira, A. Teixeira, C. J. M. Cassiano, et al., 2015).

Synthesis and Structural Elucidation

Research on the synthesis and in vitro antibacterial activity of morpholine-derived benzenesulphonamides, including compounds structurally related to N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, indicates moderate activity against certain bacteria. This work contributes to our understanding of the structural requirements for antimicrobial efficacy and provides a foundation for developing new sulfonamide-based antibacterials (A. Ahmed, D. I. Ugwu, O. Simon, H. O. Oluwasola, 2021).

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S2/c1-27(22,23)16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)28(24,25)20-9-11-26-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYBOQWIGOJNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

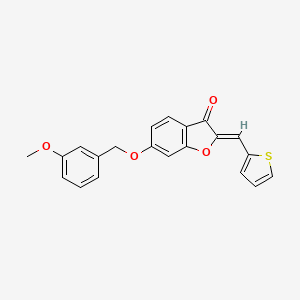

![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)

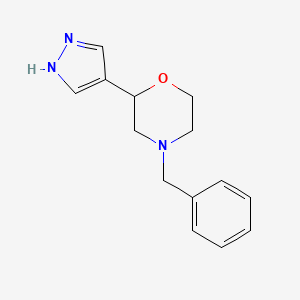

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)

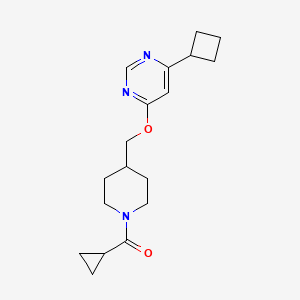

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)